molecular formula C5H7N3O B1283222 2-(1H-pyrazol-1-yl)acetamide CAS No. 113336-24-6

2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B1283222
CAS No.: 113336-24-6
M. Wt: 125.13 g/mol
InChI Key: PTGHHGHHFPDNBR-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)acetamide is a heterocyclic organic compound featuring a pyrazole ring attached to an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Mechanism of Action

Target of Action

2-(1H-pyrazol-1-yl)acetamide has been found to interact with several targets. It has been reported to have potent antileishmanial and antimalarial activities . The compound has shown superior antipromastigote activity against Leishmania aethiopica clinical isolate . It has also been reported to act as an androgen receptor antagonist, blocking the signaling often activated in prostate cancer (PCa) cells .

Mode of Action

The mode of action of this compound varies depending on the target. In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . As an androgen receptor antagonist, it blocks the androgen receptor signaling pathway, which is often activated in PCa cells .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the parasites . As an androgen receptor antagonist, it disrupts the androgen receptor signaling pathway, which plays a crucial role in the growth and survival of PCa cells .

Result of Action

The result of the action of this compound depends on the target. In the case of Leishmania aethiopica, the compound has shown superior antipromastigote activity . As an androgen receptor antagonist, it has shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit local anesthetic properties by interacting with sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses . Additionally, this compound has been found to interact with enzymes such as cholinesterase, suggesting its potential use as a neuroprotective agent . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated anti-proliferative activity in cancer cell lines such as LNCaP cells, indicating its potential as an anti-cancer agent . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active sites of sodium channels and cholinesterase, leading to their inhibition . This inhibition results in the modulation of nerve impulse propagation and neuroprotection. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as local anesthesia and anti-arrhythmic activity . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . The metabolic pathways of this compound include oxidation and de-alkylation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins. The distribution of this compound within the body is crucial for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)acetamide typically involves the N-alkylation of pyrazoles with 2-iodoacetanilides. This reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) . Another method involves the cyclocondensation of hydrazine with carbonyl compounds to form the pyrazole ring, followed by acylation to introduce the acetamide group .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-1-yl)acetamide is unique due to its specific combination of the pyrazole ring and acetamide group, which imparts distinct pharmacological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGHHGHHFPDNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554637
Record name 2-(1H-Pyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-24-6
Record name 1H-Pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113336-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What kind of pharmacological activities have been investigated for 2-(1H-pyrazol-1-yl)acetamide derivatives?

A1: Studies have primarily focused on the acute toxicity, local anesthetic properties, and anti-arrhythmic potential of these compounds. [, ] This suggests that researchers are interested in exploring their potential therapeutic applications in areas like pain management and cardiovascular health.

Q2: How does the structure of this compound derivatives relate to their biological activity?

A2: While specific structure-activity relationship (SAR) details are not provided in the abstracts, one study mentions that ten different this compound derivatives were synthesized by N-alkylation of pyrazoles with 2-iodoacetanilides. [] This suggests that modifications to the N-substituent on the acetamide group are being explored to potentially influence the compounds' pharmacological profiles. Further research focusing on SAR would be crucial to optimize these molecules for specific therapeutic applications.

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